

Basic reactivity profile of 2-Chloro-4-methylpyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine-5-carbaldehyde

Cat. No.: B12275008

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An In-Depth Technical Guide to the Reactivity of **2-Chloro-4-methylpyrimidine-5-carbaldehyde**

Introduction: A Versatile Heterocyclic Scaffold

2-Chloro-4-methylpyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. With a molecular formula of $C_6H_5ClN_2O$ and a molecular weight of 156.57 g/mol, this molecule serves as a pivotal building block for the synthesis of complex, biologically active agents.[1] The pyrimidine core is a ubiquitous motif in numerous pharmaceuticals, and the strategic placement of a chloro, a methyl, and a formyl group on this scaffold provides three distinct and orthogonal sites for chemical modification.[2]

This guide provides an in-depth exploration of the core reactivity profile of **2-Chloro-4-methylpyrimidine-5-carbaldehyde**. We will dissect the electronic nature of the molecule to understand the causality behind its reactions, present field-proven protocols for its key transformations, and offer insights into its application as a synthetic intermediate. The primary reactive centers are the electrophilic carbon at the 2-position, which is susceptible to

nucleophilic aromatic substitution (S_NAr), and the aldehyde functionality at the 5-position, which readily engages in condensation, oxidation, and reduction reactions.

Physicochemical and Spectroscopic Data Summary

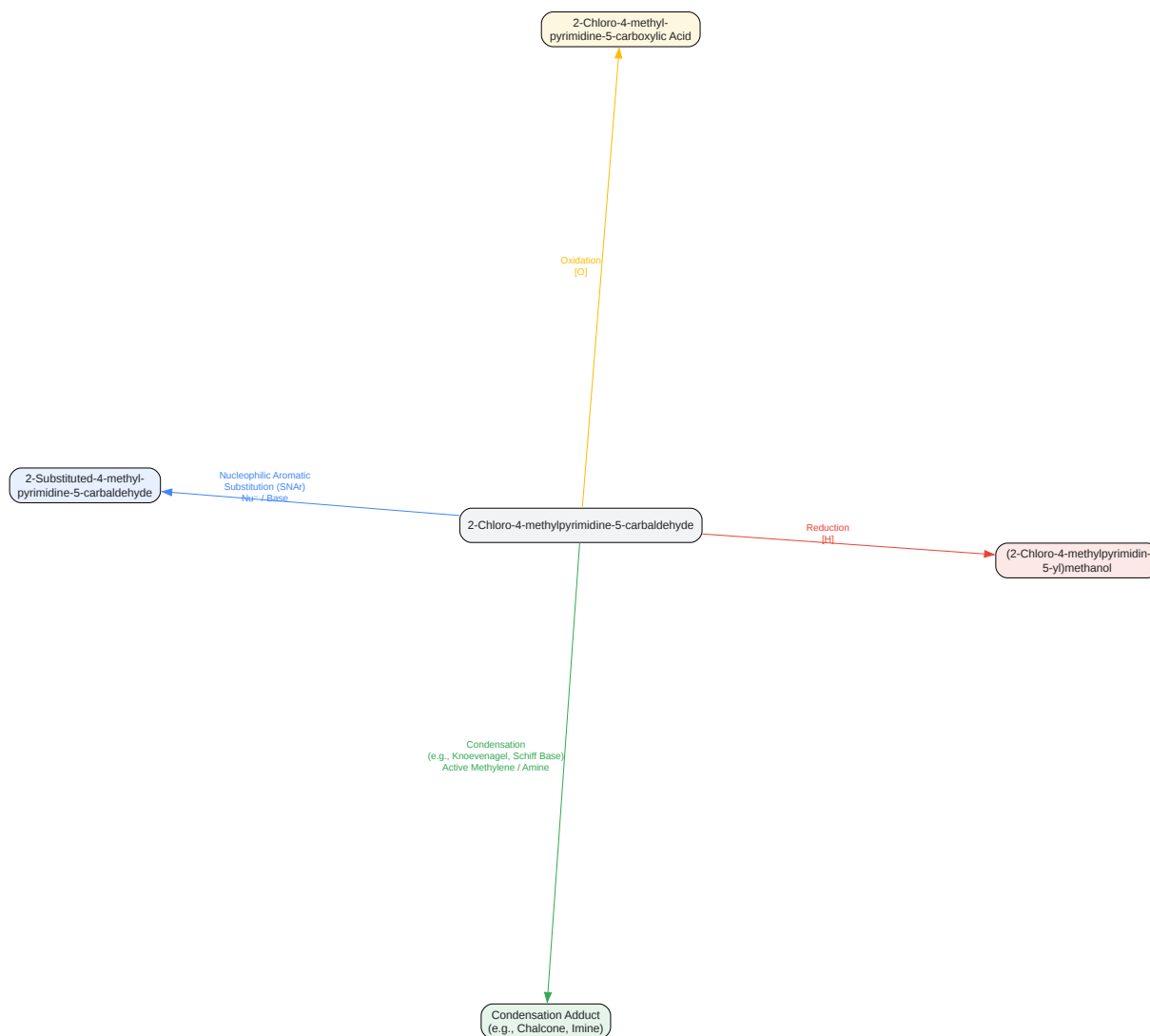
A clear understanding of the physical properties and spectral characteristics of the title compound and its key precursor is fundamental for any synthetic endeavor.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
2-Chloro-4-methylpyrimidine	13036-57-2	C ₅ H ₅ ClN ₂	128.56	Light yellow to white solid[3][4]
2-Chloro-4-methylpyrimidine-5-carbaldehyde	933685-85-9	C ₆ H ₅ ClN ₂ O	156.57	Not specified
2-Chloro-4-methylpyrimidine-5-carboxylic acid	188781-10-4	C ₆ H ₅ ClN ₂ O ₂	172.57	Not specified

Note: Spectroscopic data for the title compound is not widely available in public databases. Researchers should expect characteristic shifts in ¹H NMR for the aldehyde proton (~9.8-10.0 ppm), the pyrimidine proton, and the methyl protons. ChemicalBook provides access to various spectra for the precursor, 2-Chloro-4-methylpyrimidine.[5]

Core Reactivity Profile: A Trifecta of Synthetic Handles

The synthetic utility of **2-Chloro-4-methylpyrimidine-5-carbaldehyde** stems from the distinct reactivity of its three functional groups. The following diagram provides a high-level overview of its principal transformation pathways.



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Caption: Overview of the primary reaction pathways for **2-Chloro-4-methylpyrimidine-5-carbaldehyde**.

I. Nucleophilic Aromatic Substitution (S_NAr) at the C2-Position

Mechanistic Rationale: The C2-position of the pyrimidine ring is highly electrophilic and primed for nucleophilic attack. This is a consequence of the electron-withdrawing effect of the two ring nitrogen atoms, which significantly lowers the electron density at the ortho and para positions (C2, C4, C6). The presence of a good leaving group, chloride, facilitates a classic S_NAr addition-elimination mechanism.^{[6][7]} The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which subsequently rearomatizes by expelling the chloride ion.

Caption: Generalized mechanism for S_NAr at the C2 position via a Meisenheimer intermediate.

Field-Proven Protocol: Amination via S_NAr

This protocol describes the displacement of the C2-chloride with an amine, a common transformation in the synthesis of kinase inhibitors and other pharmaceutical scaffolds. The procedure is adapted from established methods for similar chloropyrimidine substrates.^[8]

Objective: To synthesize 2-(dialkylamino)-4-methylpyrimidine-5-carbaldehyde.

Materials:

- **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol)
- Desired secondary amine (e.g., morpholine, piperidine) (1.1 mmol)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA) (1.2 mmol)
- Ethanol (EtOH) or Acetonitrile (MeCN) (5.0 mL)

Procedure:

- To a solution of **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol) in ethanol (5.0 mL), add the secondary amine (1.1 mmol) followed by triethylamine (1.2 mmol).
- Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[8]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine.

Causality and Trustworthiness: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the nucleophilic attack. This self-validating system can be monitored by the disappearance of the starting material on TLC, and the identity of the product can be confirmed by LC-MS and NMR analysis.

II. Reactions of the C5-Aldehyde Group

The aldehyde functionality is a versatile handle for extending the molecular framework through carbon-carbon and carbon-nitrogen bond formation.

A. Knoevenagel Condensation

Mechanistic Rationale: The aldehyde group readily undergoes base-catalyzed condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). A base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product, often a chalcone-like derivative.[9][10]

Field-Proven Protocol: Synthesis of a Pyrimidine-based Chalcone Analogue

This protocol is adapted from classical Claisen-Schmidt and Knoevenagel conditions for pyrimidine aldehydes.[8][9]

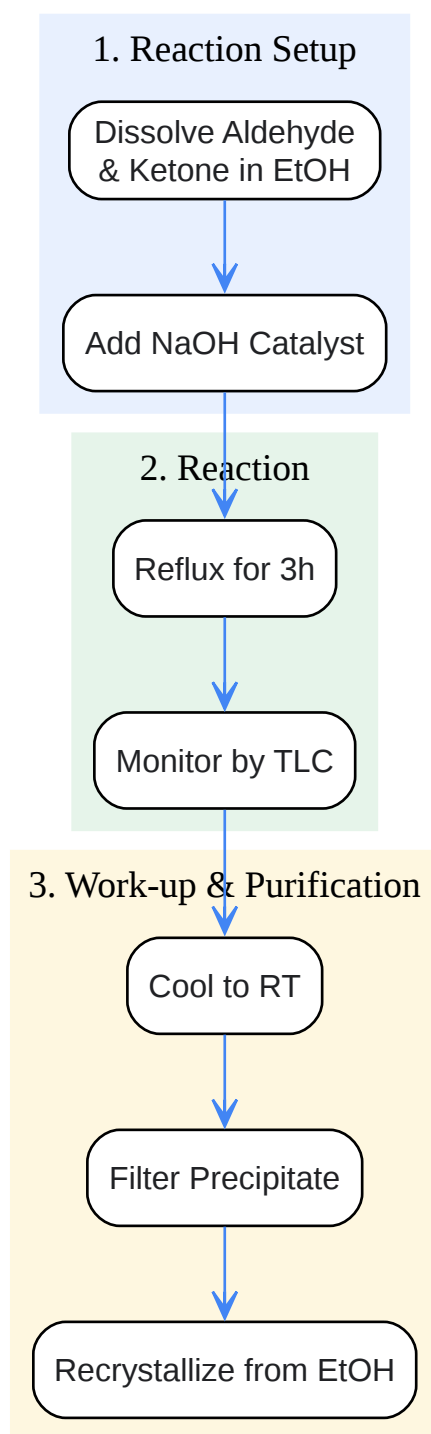
Objective: To synthesize (E)-3-(2-chloro-4-methylpyrimidin-5-yl)-1-phenylprop-2-en-1-one.

Materials:

- **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol)
- Acetophenone (1.0 mmol)
- Sodium Hydroxide (NaOH) (5.0 mmol)
- Ethanol (8.0 mL)

Procedure:

- Dissolve **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (8.0 mL) in a round-bottom flask.
- Add powdered sodium hydroxide (0.2 g, 5.0 mmol) to the mixture.
- Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.[8]
- After completion, cool the mixture to room temperature. A precipitate of the product often forms.
- Isolate the precipitate by filtration. If no precipitate forms, pour the reaction mixture into ice water to induce precipitation.
- Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.



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Caption: General laboratory workflow for a Knoevenagel/Claisen-Schmidt condensation.

B. Oxidation to Carboxylic Acid

Mechanistic Rationale: The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is valuable for creating analogues for bioisosteric replacement or for further functionalization via amide coupling. While various oxidizing agents can be employed, a method analogous to the oxidation of a methyl group on a similar scaffold using selenium dioxide (SeO_2) provides a plausible route.[3]

Proposed Protocol: Oxidation to 2-Chloro-4-methylpyrimidine-5-carboxylic acid

Objective: To synthesize 2-Chloro-4-methylpyrimidine-5-carboxylic acid.[11]

Materials:

- **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol)
- Selenium Dioxide (SeO_2) (1.2 mmol)
- Dioxane and Water (e.g., 10:1 mixture)
- Diatomaceous earth (Celite®)

Procedure:

- Combine **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol) and selenium dioxide (1.2 mmol) in a mixture of dioxane and water.
- Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture slightly (e.g., to 80 °C) and filter through a pad of diatomaceous earth while hot to remove selenium byproducts.[3]
- Wash the filter pad with hot dioxane.
- Concentrate the filtrate under reduced pressure.
- The crude carboxylic acid can be purified by recrystallization or by extraction into a basic aqueous solution, followed by acidification and collection of the precipitate.

C. Reduction to Alcohol

Mechanistic Rationale: The aldehyde can be selectively reduced to a primary alcohol using mild hydride-based reducing agents like sodium borohydride (NaBH_4). The hydride ion attacks the electrophilic carbonyl carbon, and subsequent work-up with water protonates the resulting alkoxide to yield the alcohol. This transformation is generally high-yielding and chemoselective, leaving the chloro-substituent and the pyrimidine ring intact.

Proposed Protocol: Reduction to (2-Chloro-4-methylpyrimidin-5-yl)methanol

Objective: To synthesize (2-Chloro-4-methylpyrimidin-5-yl)methanol.

Materials:

- **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol)
- Sodium Borohydride (NaBH_4) (1.5 mmol)
- Methanol (MeOH) (10 mL)

Procedure:

- Dissolve **2-Chloro-4-methylpyrimidine-5-carbaldehyde** (1.0 mmol) in methanol (10 mL) in an ice bath ($0\text{ }^\circ\text{C}$).
- Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, maintaining the temperature at $0\text{ }^\circ\text{C}$.
- Stir the reaction mixture at $0\text{ }^\circ\text{C}$ for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction by the slow addition of water (5 mL).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Conclusion

2-Chloro-4-methylpyrimidine-5-carbaldehyde is a richly functionalized and highly valuable intermediate for chemical synthesis. Its reactivity is dominated by the electrophilic nature of the C2-carbon, which readily undergoes nucleophilic aromatic substitution, and the versatile aldehyde group at C5, which provides a gateway to a vast array of derivatives through condensation, oxidation, and reduction. A thorough understanding of these fundamental reaction pathways, as outlined in this guide, empowers researchers and drug development professionals to strategically employ this scaffold in the construction of novel and complex molecular architectures.

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